molecular formula C10H7ClFNO2S B13216237 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride

Cat. No.: B13216237
M. Wt: 259.68 g/mol
InChI Key: HUOKCVHQYHSLOX-UHFFFAOYSA-N
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Description

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is a fluorinated organic compound with the molecular formula C₁₀H₇ClFNO₂S and a molecular weight of 259.68 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the compound and facilitate reactions.

    Catalysts: Lewis acids or bases may be used to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonyl thiols, depending on the nucleophile used .

Scientific Research Applications

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing it to modify proteins and other biological molecules, which can affect their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroisoquinoline-6-sulfonyl chloride
  • 1-Methylisoquinoline-6-sulfonyl chloride
  • 8-Fluoro-1-methylisoquinoline

Uniqueness

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C10H7ClFNO2S

Molecular Weight

259.68 g/mol

IUPAC Name

8-fluoro-1-methylisoquinoline-6-sulfonyl chloride

InChI

InChI=1S/C10H7ClFNO2S/c1-6-10-7(2-3-13-6)4-8(5-9(10)12)16(11,14)15/h2-5H,1H3

InChI Key

HUOKCVHQYHSLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=CC(=CC(=C12)F)S(=O)(=O)Cl

Origin of Product

United States

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